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Compound of Interest

Compound Name: 3-Chloroisonicotinaldehyde

Cat. No.: B1350383 Get Quote

3-Chloroisonicotinaldehyde, also known as 3-chloropyridine-4-carbaldehyde, is a substituted

pyridine derivative featuring a highly reactive aldehyde group and a strategically positioned

chlorine atom. Its CAS Registry Number is 72990-37-5.[1] The pyridine scaffold is a privileged

structure in pharmacology, present in numerous FDA-approved drugs. The incorporation of a

chlorine atom can significantly modulate a molecule's physicochemical properties, including

lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable

tool in lead optimization.[2][3][4] The aldehyde functionality serves as a versatile chemical

handle for a vast array of transformations, including reductive aminations, condensations, and

oxidations, enabling the construction of complex molecular architectures. This guide delves into

the essential technical knowledge required to effectively utilize this potent synthetic

intermediate.

Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its

successful application. Key data for 3-Chloroisonicotinaldehyde are summarized below.
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Property Value Source(s)

CAS Number 72990-37-5 [1]

Molecular Formula C₆H₄ClNO PubChem

Molecular Weight 141.56 g/mol ChemicalBook

Appearance
White to yellow or orange

solid/powder
[5]

Melting Point 46-50 °C [5]

Boiling Point 243.4±20.0 °C (Predicted) [5]

Density 1.332±0.06 g/cm³ (Predicted) [5]

Solubility

Soluble in dichloromethane,

ethyl acetate, and other

common organic solvents.

General Chemical Knowledge

InChI
InChI=1S/C6H4ClNO/c7-6-3-8-

2-1-5(6)4-9/h1-4H
[1]

SMILES O=CC1=CN=C(Cl)C=C1 General Chemical Knowledge

Characterization is typically achieved using standard analytical techniques. Proton NMR (¹H-

NMR) in CDCl₃ is expected to show distinct signals for the aldehyde proton (~10.0 ppm) and

the three aromatic protons on the pyridine ring.[5]

Synthesis and Purification Protocol
The most common and scalable synthesis of 3-Chloroisonicotinaldehyde involves the

oxidation of the corresponding alcohol, 3-chloro-4-(hydroxymethyl)pyridine. A Swern oxidation

or a similar mild oxidation protocol is preferred to avoid over-oxidation to the carboxylic acid.

Synthesis Workflow Diagram
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Reagents & Setup

Reaction Process

Work-up & Purification

Oxalyl Chloride in DCM

Reaction Flask
(-78 °C, N₂ atm)

DMSO in DCM 3-Chloro-4-(hydroxymethyl)pyridine
in DCM Triethylamine (TEA)

1. Add Oxalyl Chloride to Flask

2. Add DMSO solution dropwise

3. Add Precursor Alcohol solution dropwise

4. Stir for 30 min

5. Add Triethylamine (TEA)

6. Warm to Room Temperature

Quench with NH₄Cl (aq)

Extract with DCM

Wash with Brine, Dry (Na₂SO₄)

Concentrate in vacuo

Purify via Column Chromatography

3-Chloroisonicotinaldehyde

Click to download full resolution via product page

Caption: Swern oxidation workflow for the synthesis of 3-Chloroisonicotinaldehyde.
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Step-by-Step Synthesis Protocol
Reference: This protocol is adapted from established Swern oxidation procedures described for

similar substrates.[5]

Preparation: Set up a three-necked flask equipped with a thermometer, a nitrogen inlet, and

two dropping funnels. Charge the flask with oxalyl chloride (1.5 eq) dissolved in anhydrous

dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

Activator Formation: To one dropping funnel, add dimethyl sulfoxide (DMSO) (2.2 eq)

dissolved in anhydrous DCM. Add the DMSO solution dropwise to the stirred oxalyl chloride

solution, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

Expertise & Experience:Controlling the temperature is critical to prevent the decomposition

of the Swern reagent. Slow, dropwise addition is paramount.

Substrate Addition: To the second dropping funnel, add 3-chloro-4-(hydroxymethyl)pyridine

(1.0 eq) dissolved in anhydrous DCM. Add this solution dropwise to the reaction mixture,

again keeping the temperature below -65 °C. Stir for 30 minutes at -78 °C.

Quenching: Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. The reaction

is exothermic; add slowly to maintain control. After the addition is complete, remove the

cooling bath and allow the mixture to warm to room temperature over 45 minutes.

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium

chloride (NH₄Cl). Transfer the mixture to a separatory funnel, separate the layers, and

extract the aqueous phase three times with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can

be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl

acetate in hexanes) to yield the pure aldehyde.[5]

Applications in Medicinal Chemistry and Drug
Development
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3-Chloroisonicotinaldehyde is a versatile intermediate due to its orthogonal reactive sites.

The aldehyde can undergo nucleophilic addition and condensation reactions, while the chloro-

substituent is amenable to nucleophilic aromatic substitution (SNAr) or cross-coupling

reactions.

Key Synthetic Transformations

Aldehyde Reactions Chloro Group Reactions

3-Chloroisonicotinaldehyde

Reductive Amination
(R-NH₂, NaBH(OAc)₃)

Wittig Reaction
(Ph₃P=CHR)

Knoevenagel Condensation
(CH₂(CN)₂, base)

Oxidation
(KMnO₄ or Ag₂O)

Grignard Reaction
(R-MgBr)

Nucleophilic Aromatic
Substitution (SₙAr)

(Nu⁻, e.g., R-S⁻, R-O⁻)

Suzuki Coupling
(R-B(OH)₂, Pd catalyst)

Buchwald-Hartwig
Amination (R₂NH, Pd catalyst)

Substituted Aminomethyl Pyridine Styryl Pyridine Derivative Dicyanovinyl Pyridine 3-Chloroisonicotinic Acid Secondary Alcohol Thioether Derivative Biaryl Pyridine Substituted Anilino-Pyridine

Click to download full resolution via product page

Caption: Versatile synthetic pathways originating from 3-Chloroisonicotinaldehyde.

This dual reactivity allows for the systematic construction of diverse chemical libraries for high-

throughput screening. For instance, the aldehyde can be used to introduce a side chain,

followed by a palladium-catalyzed coupling reaction at the chloro position to build molecular

complexity. This strategy is central to modern fragment-based and lead optimization campaigns

in drug discovery.[6]

Key Experimental Workflows
Protocol for Reductive Amination
This protocol describes a typical procedure for forming a C-N bond, a cornerstone reaction in

pharmaceutical synthesis.
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Setup: In a round-bottom flask, dissolve 3-Chloroisonicotinaldehyde (1.0 eq) and a

primary or secondary amine (1.1 eq) in an appropriate solvent like 1,2-dichloroethane (DCE)

or tetrahydrofuran (THF).

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation

of the intermediate imine/iminium ion. Progress can be monitored by TLC or LC-MS.

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃)

(1.5 eq) portion-wise to the mixture.

Trustworthiness:NaBH(OAc)₃ is a self-validating choice as it is selective for imines in the

presence of aldehydes and is less sensitive to moisture than other hydrides like

NaBH₃CN, ensuring a more reproducible reaction outcome.

Reaction: Stir the reaction at room temperature until the starting material is consumed

(typically 4-16 hours), as monitored by an appropriate analytical method.

Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium

bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate),

wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Purify the resulting amine product by flash column chromatography or

preparative HPLC.

Analytical Methodology for Quality Control
Ensuring the purity and identity of 3-Chloroisonicotinaldehyde is critical. Due to its reactivity,

analytical methods must be chosen carefully to avoid on-column degradation.[7] A reverse-

phase HPLC method is commonly employed.

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid

(TFA) or formic acid. The acid ensures the pyridine nitrogen is protonated, leading to better

peak shape.

Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm or 280 nm.

Sample Preparation: Dissolve a small amount of the material in the mobile phase or a

compatible solvent like acetonitrile.

Expertise & Experience:Aldehydes can sometimes form hydrates or hemiacetals in protic

solvents like methanol or water, potentially leading to multiple peaks. Using acetonitrile for

sample preparation and a rapid gradient can mitigate this issue.

Safety, Handling, and Storage
Proper handling is essential when working with reactive chemical intermediates.[8][9]
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Aspect Recommendation Rationale

Personal Protective Equipment

(PPE)

Standard laboratory coat,

safety goggles, and chemical-

resistant gloves (e.g., nitrile).

To prevent skin and eye

contact with the chemical,

which may cause irritation.[10]

Handling

Handle in a well-ventilated

area or a chemical fume hood.

Avoid generating dust.

May cause respiratory

irritation.[10] Inhalation of dust

should be minimized.

Storage

Store in a tightly sealed

container under an inert

atmosphere (e.g., nitrogen or

argon) at 2-8°C.

The compound can be

sensitive to air and moisture

over time, leading to

degradation.[5]

First Aid (Eyes)

Immediately flush with plenty

of water for at least 15

minutes, holding eyelids open.

Seek medical attention.

To mitigate serious eye

irritation.[10][11]

First Aid (Skin)

Remove contaminated

clothing. Wash affected area

thoroughly with soap and

water.

To address potential skin

irritation.[10][11]

First Aid (Ingestion)

Do NOT induce vomiting.

Rinse mouth with water and

seek immediate medical

attention.

The compound may be toxic if

swallowed.[11]

Conclusion
3-Chloroisonicotinaldehyde is a high-value building block for the synthesis of complex

heterocyclic molecules. Its dual reactivity, stemming from the aldehyde and chloro

functionalities, provides chemists with a flexible platform for molecular design and construction.

By following the robust synthesis, reaction, and analytical protocols outlined in this guide, and

by adhering to strict safety procedures, researchers can effectively and safely leverage the

synthetic potential of this important intermediate to advance programs in drug discovery and

development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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